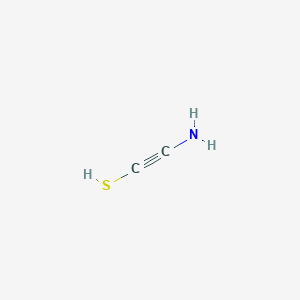
Aminoethyne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoethyne-1-thiol is an organosulfur compound characterized by the presence of both an amine group (-NH2) and a thiol group (-SH) attached to an ethyne backbone. This unique combination of functional groups imparts distinct chemical properties and reactivities to the molecule, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoethyne-1-thiol can be synthesized through several methods, including:
Nucleophilic Substitution: The reaction of an ethyne derivative with a thiol-containing nucleophile under basic conditions can yield this compound.
Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst like palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce disulfides to thiols.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Aminoethyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or other reduced sulfur species using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Aminoethyne-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of redox biology and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent and in the treatment of cystinosis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of aminoethyne-1-thiol involves its ability to interact with various molecular targets and pathways:
Redox Reactions: The thiol group can participate in redox reactions, acting as a reducing agent and protecting cells from oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes by forming disulfide bonds with cysteine residues in the active site.
Radioprotection: This compound can protect cells from radiation-induced damage by scavenging free radicals and stabilizing DNA.
Comparison with Similar Compounds
Aminoethyne-1-thiol can be compared with other similar compounds, such as:
Cysteine: An amino acid containing a thiol group, cysteine is involved in protein synthesis and redox biology.
Glutathione: A tripeptide containing a thiol group, glutathione plays a crucial role in cellular antioxidant defense.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable tool in the study of redox biology, enzyme inhibition, and radioprotection.
Properties
CAS No. |
92681-08-8 |
|---|---|
Molecular Formula |
C2H3NS |
Molecular Weight |
73.12 g/mol |
IUPAC Name |
2-aminoethynethiol |
InChI |
InChI=1S/C2H3NS/c3-1-2-4/h4H,3H2 |
InChI Key |
IQGWYNNCWWNROW-UHFFFAOYSA-N |
Canonical SMILES |
C(#CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















